molecular formula C16H21NO4 B12985109 3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid

3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid

Cat. No.: B12985109
M. Wt: 291.34 g/mol
InChI Key: VJIMTHVIQYOBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the indane structure can produce various oxidized derivatives.

Mechanism of Action

The mechanism of action of 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid involves the protection of amino groups through the formation of a Boc-protected amine. This protection is crucial in organic synthesis as it prevents unwanted side reactions and allows for selective deprotection under specific conditions . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid is unique due to its indane structure, which imparts specific chemical properties and reactivity. The presence of the Boc group provides a versatile protecting strategy for amino groups, making it valuable in various synthetic applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17(4)13-8-7-10-5-6-11(14(18)19)9-12(10)13/h5-6,9,13H,7-8H2,1-4H3,(H,18,19)

InChI Key

VJIMTHVIQYOBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.